molecular formula C9H7ClO2 B1624129 (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde CAS No. 33538-98-6

(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde

Cat. No.: B1624129
CAS No.: 33538-98-6
M. Wt: 182.6 g/mol
InChI Key: TWBSLXPPYNMYNJ-OWOJBTEDSA-N
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Description

(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde is an organic compound characterized by the presence of a chloro-substituted phenol group and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with an appropriate acrylating agent under basic or acidic conditions. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature control, and purification techniques are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Formation of alcohols using reducing agents such as sodium borohydride.

    Substitution: Halogenation or nitration reactions facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

    Oxidation: 3-(5-chloro-2-hydroxyphenyl)acrylic acid.

    Reduction: 3-(5-chloro-2-hydroxyphenyl)propanol.

    Substitution: 3-(5-bromo-2-hydroxyphenyl)acrylaldehyde.

Scientific Research Applications

(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its structural features.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The acrylaldehyde moiety may also participate in covalent bonding with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-hydroxyphenyl)acrylaldehyde: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and applications.

Uniqueness

(E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde is unique due to the presence of the chloro substituent, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(5-chloro-2-hydroxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-8-3-4-9(12)7(6-8)2-1-5-11/h1-6,12H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBSLXPPYNMYNJ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419036
Record name NSC110721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33538-98-6
Record name NSC110721
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC110721
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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